4'-carbamoyl-5-{4-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-1-yl}-[1,1'-biphenyl]-3-carboxylic acid
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Overview
Description
MRS4478 is a synthetic organic compound known for its role as an antagonist of the P2Y14 receptor . This receptor is part of the P2Y family of G protein-coupled receptors, which are involved in various physiological processes, including inflammation and immune responses . The compound has been studied for its potential therapeutic applications, particularly in the context of diseases where P2Y14 receptor activity is implicated .
Preparation Methods
The synthesis of MRS4478 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups necessary for its activity. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of MRS4478 is synthesized using a series of organic reactions, including condensation and cyclization reactions.
Functional Group Introduction: Specific functional groups, such as trifluoromethyl and carbamoyl groups, are introduced through reactions like nucleophilic substitution and amide formation.
Purification and Characterization: The final product is purified using techniques like column chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry.
Industrial production methods for MRS4478 would likely involve scaling up these laboratory procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures.
Chemical Reactions Analysis
MRS4478 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce or replace functional groups on the core structure.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles depending on the substitution reaction . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
MRS4478 has several scientific research applications:
Mechanism of Action
MRS4478 exerts its effects by binding to the P2Y14 receptor and inhibiting its activity . The P2Y14 receptor is involved in various signaling pathways that regulate immune and inflammatory responses. By antagonizing this receptor, MRS4478 can modulate these pathways, potentially leading to therapeutic effects in conditions where the P2Y14 receptor is overactive . The molecular targets and pathways involved include G protein-coupled signaling cascades that influence cellular responses to external stimuli .
Comparison with Similar Compounds
MRS4478 is unique among P2Y14 receptor antagonists due to its specific chemical structure and high affinity for the receptor . Similar compounds include other P2Y14 receptor antagonists, such as:
MRS2500: A compound that targets the P2Y1 receptor but shares some structural similarities with MRS4478.
The uniqueness of MRS4478 lies in its specific binding affinity and selectivity for the P2Y14 receptor, making it a valuable tool for studying this receptor’s role in various physiological processes .
Properties
Molecular Formula |
C23H15F3N4O3 |
---|---|
Molecular Weight |
452.4 g/mol |
IUPAC Name |
3-(4-carbamoylphenyl)-5-[4-[4-(trifluoromethyl)phenyl]triazol-1-yl]benzoic acid |
InChI |
InChI=1S/C23H15F3N4O3/c24-23(25,26)18-7-5-14(6-8-18)20-12-30(29-28-20)19-10-16(9-17(11-19)22(32)33)13-1-3-15(4-2-13)21(27)31/h1-12H,(H2,27,31)(H,32,33) |
InChI Key |
ODSCFSVBFVSJFO-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC(C2=CC=C(C(N)=O)C=C2)=CC(N3C=C(N=N3)C4=CC=C(C=C4)C(F)(F)F)=C1)O |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)N3C=C(N=N3)C4=CC=C(C=C4)C(F)(F)F)C(=O)O)C(=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MRS4478; MRS-4478; MRS 4478; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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